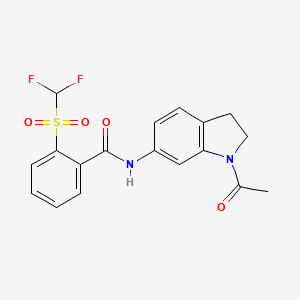

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O4S/c1-11(23)22-9-8-12-6-7-13(10-15(12)22)21-17(24)14-4-2-3-5-16(14)27(25,26)18(19)20/h2-7,10,18H,8-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSPTEXRIWGPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate aniline derivative.

Acetylation: The indoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Sulfonylation: The acetylated indoline is subjected to sulfonylation using a difluoromethylsulfonyl chloride reagent under basic conditions.

Coupling with Benzamide: The final step involves coupling the sulfonylated indoline with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide)

Structural Differences :

- Core: Both compounds share a benzamide backbone, but capmatinib incorporates a fluorine atom at the 2-position and a quinoline-linked imidazotriazine group.

- Substituents: The target compound replaces capmatinib’s quinoline system with an acetylindolinyl group and substitutes fluorine with a difluoromethylsulfonyl moiety.

Functional Implications :

- Capmatinib’s quinoline and imidazotriazine groups are critical for c-Met inhibition and selectivity in non-small cell lung cancer (NSCLC) .

Application :

- Capmatinib is FDA-approved for METex14-mutated NSCLC, whereas the target compound’s difluoromethylsulfonyl group could modulate reactivity or metabolic stability for broader kinase inhibition.

2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Structural Differences :

- Sulfonyl vs. Sulfanyl: The target compound features a sulfonyl (-SO₂-) group, while this analog has a sulfanyl (-S-) linkage.

- Heterocyclic Moieties: The ethyl-tetrahydroquinolinyl group in the analog contrasts with the acetylindolinyl group, affecting steric bulk and hydrogen-bonding capacity.

Functional Implications :

- The sulfanyl group may reduce oxidative stability compared to sulfonyl, limiting therapeutic utility.

- The tetrahydroquinolinyl system could confer distinct conformational flexibility, influencing target engagement.

Pesticide-Related Benzamides (e.g., Etobenzanid, Sulfentrazone)

Structural Differences :

- Substituents : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) uses dichlorophenyl and ethoxymethoxy groups, optimizing herbicidal activity. Sulfentrazone includes a triazole ring for soil residual activity .

- Core Modifications : Unlike the target compound, these pesticides lack sulfonyl or acetylindolinyl groups, instead prioritizing halogenation and alkoxy chains for environmental stability.

Functional Implications :

- The target compound’s sulfonyl and acetylindolinyl groups are atypical in pesticides, suggesting divergent applications (e.g., human therapeutics vs. agrochemicals).

Data Table: Key Comparative Properties

Research Findings and Implications

- Electron-Withdrawing Effects: The difluoromethylsulfonyl group in the target compound likely enhances binding to kinase ATP pockets compared to sulfanyl or non-sulfonylated analogs .

- Selectivity: The acetylindolinyl group may reduce off-target effects observed in quinoline-based inhibitors (e.g., capmatinib’s hepatic toxicity) .

- Metabolic Stability : Sulfonyl groups generally improve metabolic resistance over sulfanyl, suggesting prolonged half-life in vivo .

Biological Activity

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 348.35 g/mol

- IUPAC Name : N-(1-acetylindolin-6-yl)-2-(difluoromethylsulfonyl)benzamide

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit antibacterial properties by targeting bacterial cell division proteins, similar to other benzamide derivatives.

Antibacterial Activity

Recent studies have highlighted the potential of compounds similar to N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide in combating multidrug-resistant (MDR) pathogens. For instance, a study on a related benzamide derivative showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) through the inhibition of the FtsZ protein, which is crucial for bacterial cell division .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| A14 | FtsZ | Potent against MRSA | |

| N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide | Potential target | Under investigation | Current Study |

Cytotoxicity and Anticancer Activity

In vitro studies are necessary to evaluate the cytotoxic effects of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide on various cancer cell lines. Initial assessments suggest that compounds with similar structural motifs may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study 1: Antibacterial Efficacy

A comparative analysis of several benzamide derivatives indicated that those with difluoromethyl groups exhibited enhanced antibacterial activity. The study focused on their efficacy against Gram-positive bacteria, revealing that modifications in the sulfonamide group significantly influenced their potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds demonstrated that the introduction of difluoromethyl groups improved solubility and bioavailability, leading to increased therapeutic potential. Future studies should focus on optimizing these substituents for better pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.